Rasagiline mesylate
概要
説明
Synthesis Analysis
Rasagiline mesylate's synthesis involves complex chemical processes that highlight the innovation in pharmaceutical manufacturing. While specific synthesis pathways are proprietary or detailed in specialized chemistry literature, the general approach to synthesizing such compounds involves multiple steps of chemical reactions, often starting from simpler aromatic compounds or amino acids, leading to the selective and irreversible inhibition of monoamine oxidase-B (MAO-B) (McCormack, 2014).
科学的研究の応用
Summary of the Application
Rasagiline Mesylate has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .
Methods of Application or Experimental Procedures
In one study, a simple, rapid, and sensitive reverse-phase liquid chromatographic method was developed and validated for estimating Rasagiline Mesylate in different plasma matrices (rat, rabbit, and human plasma) . The method employed an isocratic elution technique with a Kromasil C18 column and had an optimized mobile phase composition of 10 mM ammonium acetate buffer–acetonitrile .
Results or Outcomes
The plasma samples displayed linear detector responses in the concentration range of 0.5–20 µg/mL in all plasma matrices when monitored at 265 nm using an ultraviolet detector . The drug was also stable under various processing and storage conditions in all plasma matrices .
2. Application in Bioequivalence Studies
Summary of the Application
Rasagiline Mesylate has been used in bioequivalence studies to compare the pharmacokinetic profiles of two different formulations .
Methods of Application or Experimental Procedures
In a study, an open, randomized, single-dose, double-cycle, two-sequence, self-crossover pharmacokinetic study in healthy Chinese subjects under fasting and high-fat postprandial conditions was performed . Subjects received a single oral dose of 1 mg of a test or reference preparation of Rasagiline Mesylate tablets .
Results or Outcomes
The 90% confidence interval (CI) of the geometric mean ratio (GMR) of the test drug vs. the reference drug for Rasagiline was within the acceptable range (0.80–1.25) for bioequivalence . Both formulations of Rasagiline showed good tolerability and a similar safety profile .
3. Application in Drug Delivery
Summary of the Application
Rasagiline Mesylate has been used in the development of long-acting injectable in situ gels for sustained drug release .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available information .
Results or Outcomes
The Rasagiline in situ gel has suitable viscosity and injectability, good repeatability of subcutaneous injection, and controllable impurities . It can achieve sustained release in vivo with small burst release .
Safety And Hazards
Rasagiline may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; extreme drowsiness or falling asleep suddenly, even after feeling alert; unusual changes in mood or behavior; hallucinations; a light-headed feeling, like you might pass out; or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .
将来の方向性
Rasagiline mesylate is currently approved as initial monotherapy or adjunct therapy to levodopa for treatment of signs and symptoms of idiopathic Parkinson’s disease in the United States and Europe . The oral dose of RM is 1 mg per day . The future directions of Rasagiline mesylate are still under research and development .
特性
IUPAC Name |
methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047848 | |
Record name | Rasagiline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rasagiline mesylate | |
CAS RN |
161735-79-1 | |
Record name | Rasagiline mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rasagiline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RASAGILINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。